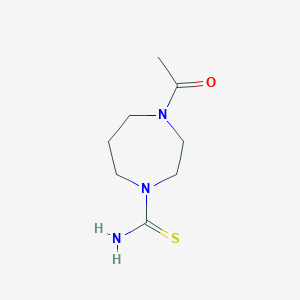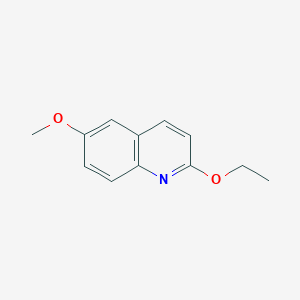
2-Ethoxy-6-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-6-methoxyquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methoxyquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. For this compound, the starting materials would include 2-ethoxyaniline and 6-methoxybenzaldehyde, which undergo cyclization to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as transition metals (e.g., palladium or copper) may be employed to facilitate the reaction and improve efficiency.
化学反応の分析
Types of Reactions: 2-Ethoxy-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
2-Ethoxy-6-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are studied for potential use in treating diseases like malaria and cancer.
Industry: It is used in the synthesis of dyes, agrochemicals, and as a precursor for various pharmaceuticals.
作用機序
The mechanism of action of 2-Ethoxy-6-methoxyquinoline involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The compound can generate reactive oxygen species (ROS) that damage cellular components, ultimately inhibiting cell proliferation.
類似化合物との比較
6-Methoxyquinoline: Lacks the ethoxy group but shares similar biological activities.
2-Ethoxyquinoline: Lacks the methoxy group but has comparable chemical properties.
Quinoline: The parent compound without any substituents.
Uniqueness: 2-Ethoxy-6-methoxyquinoline is unique due to the presence of both ethoxy and methoxy groups, which enhance its solubility, reactivity, and potential biological activities. These substituents can modulate the compound’s electronic properties, making it more versatile for various applications.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
2-ethoxy-6-methoxyquinoline |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-7-4-9-8-10(14-2)5-6-11(9)13-12/h4-8H,3H2,1-2H3 |
InChIキー |
CVNIVCGKCJQZQO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC2=C(C=C1)C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



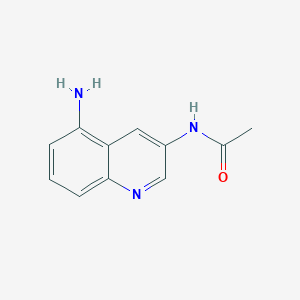
![4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)
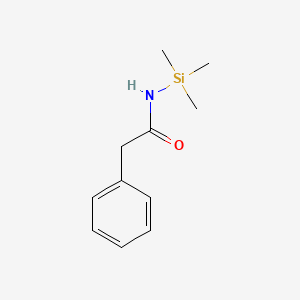
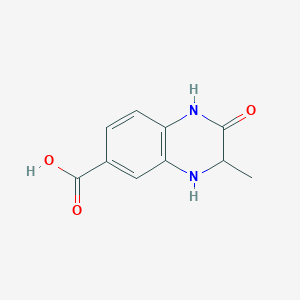
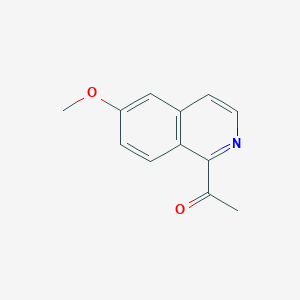

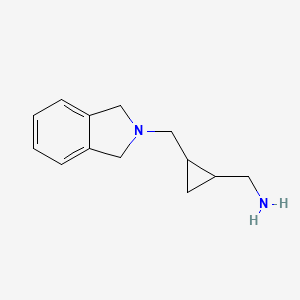
![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)

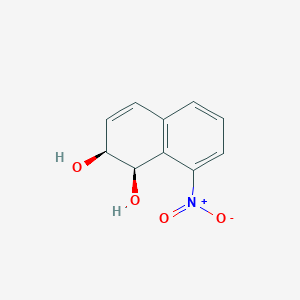
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)

